BenchChemオンラインストアへようこそ!

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Serotonin receptor pharmacology Structure-activity relationship (SAR) Indole regioisomer differentiation

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 151273-41-5) is a heterocyclic building block featuring a 5-nitroindole core linked to a tert-butyloxycarbonyl (Boc)-protected tetrahydropyridine moiety. With a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol, it exhibits a predicted density of 1.3±0.1 g/cm³ and a boiling point of 531.4±50.0 °C at 760 mmHg.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 151273-41-5
Cat. No. B1442799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS151273-41-5
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H21N3O4/c1-18(2,3)25-17(22)20-8-6-12(7-9-20)15-11-19-16-5-4-13(21(23)24)10-14(15)16/h4-6,10-11,19H,7-9H2,1-3H3
InChIKeyRERYBXVNHMAABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 151273-41-5): A Key Boc-Protected Intermediate for Serotonergic and Kinase-Targeted Synthesis


tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 151273-41-5) is a heterocyclic building block featuring a 5-nitroindole core linked to a tert-butyloxycarbonyl (Boc)-protected tetrahydropyridine moiety . With a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol, it exhibits a predicted density of 1.3±0.1 g/cm³ and a boiling point of 531.4±50.0 °C at 760 mmHg . Commercially available at purities up to 97%, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing indole-based ligands targeting serotonin receptors, kinase inhibitors, and RORγ modulators .

Why Generic 5‑Substituted Indole‑Tetrahydropyridine Analogs Cannot Substitute for CAS 151273‑41‑5 in Serotonin Receptor and Kinase Programs


Seemingly minor variations among 5‑substituted indole‑tetrahydropyridine analogs—such as replacing the nitro group with bromo or cyano, or relocating it to the 6‑position—produce profound changes in molecular recognition, synthetic trajectory, and physicochemical properties [1]. The 5‑nitro group is not merely a placeholder; it serves as a critical hydrogen‑bond acceptor and electronic modulator that dictates binding affinity at serotonin receptors (e.g., 5‑HT1B/1D) and enables subsequent reduction to the 5‑amino derivative, a key pharmacophore for numerous central nervous system (CNS) agents [2]. Substituting CAS 151273‑41‑5 with its 6‑nitro regioisomer (CAS 1342806‑94‑3), 5‑bromo analog (CAS 886361‑90‑6), or the deprotected NH‑tetrahydropyridine form (CAS 109793‑85‑3) would either compromise receptor‑binding geometry, alter the reactivity handle required for downstream diversification, or change the storage and handling requirements due to different stability profiles .

Quantitative Differentiation Evidence: CAS 151273-41-5 Against Its Closest Structural Analogs


Regiochemical Differentiation: 5‑Nitro vs. 6‑Nitro Substitution Dictates Serotonin Receptor Recognition

The 5‑nitro substitution on the indole ring of CAS 151273‑41‑5 is pharmacophorically required for high‑affinity binding at the 5‑HT1D receptor, as evidenced by a reported IC50 of 870 nM in bovine caudate membrane binding assays using agonist radioligand displacement [1]. In contrast, the 6‑nitro regioisomer (CAS 1342806‑94‑3) is not reported in the same serotonin‑receptor patent or BindingDB entries, indicating that relocating the nitro group from the 5‑ to the 6‑position disrupts the hydrogen‑bond network essential for receptor recognition . Both compounds share identical molecular weight (343.38 g/mol), predicted density (1.3±0.1 g/cm³), boiling point (531.4±50.0 °C), and flash point (275.2±30.1 °C), making them indistinguishable by bulk physical properties alone—yet only the 5‑nitro isomer retains confirmed serotonin‑receptor engagement .

Serotonin receptor pharmacology Structure-activity relationship (SAR) Indole regioisomer differentiation

Electronic and Synthetic Versatility: 5‑Nitro Group Enables Reductive Amination Pathway Unavailable to 5‑Bromo and 5‑Cyano Analogs

The 5‑nitro substituent on CAS 151273‑41‑5 can be selectively reduced to the corresponding 5‑amino derivative under standard hydrogenation conditions (H2, Pd/C, atmospheric pressure), a transformation that is documented in the synthetic route to 5‑amino‑3‑piperidinylindole—a validated precursor for CNS‑active compounds [1]. By contrast, the 5‑bromo analog (CAS 886361‑90‑6, MW 377.28 g/mol, purity 97%) requires transition‑metal‑catalyzed cross‑coupling (e.g., Buchwald‑Hartwig amination) to install an amino group, adding at least one synthetic step and introducing palladium contamination risks . The 5‑cyano analog (CAS 345235‑76‑9, MW 323.39 g/mol, purity 98%) requires harsh reducing agents (LiAlH4) for conversion to the aminomethyl derivative, which is less compatible with the acid‑sensitive Boc‑protecting group present on the tetrahydropyridine nitrogen .

Synthetic strategy Functional group interconversion Reductive amination

Boc‑Protection Advantage: Orthogonal Protection Strategy Compared to the Free‑NH Tetrahydropyridine Analog

The tert‑butyloxycarbonyl (Boc) group on the tetrahydropyridine nitrogen of CAS 151273‑41‑5 provides orthogonal protection that enables selective functionalization of the indole NH or the nitro group while leaving the tetrahydropyridine nitrogen inert to nucleophilic or basic conditions . Its direct comparator, the free‑NH analog 5‑nitro‑3‑(1,2,3,6‑tetrahydropyridin‑4‑yl)‑1H‑indole (CAS 109793‑85‑3, MW 243.26 g/mol), possesses two nucleophilic NH sites (indole and tetrahydropyridine) that compete in alkylation, acylation, or sulfonylation reactions, leading to complex product mixtures and lower isolated yields . The Boc‑protected form also exhibits improved solubility in common organic solvents (DCM, THF, EtOAc) compared to the free‑NH form, which has a reported melting point of approximately 250 °C and limited solubility [1].

Protecting group strategy Orthogonal synthesis Intermediate stability

Storage and Handling Stability: Cold‑Chain Requirement of 5‑Nitro Derivative vs. Ambient‑Stable 5‑Cyano Analog

CAS 151273‑41‑5 requires storage at 2‑8 °C under sealed, dry, and light‑protected conditions, reflecting the thermal and photochemical lability of the 5‑nitroindole chromophore . In contrast, the 5‑cyano analog (CAS 345235‑76‑9) is specified for storage at room temperature under sealed, dry conditions, without the requirement for refrigeration or light protection . The 5‑bromo analog (CAS 886361‑90‑6) is also recommended for long‑term storage in a cool, dry place without specific refrigeration requirements . This differential storage liability has direct implications for shipping logistics, inventory management, and the usable shelf‑life of stock solutions in DMSO or other solvents.

Chemical stability Storage conditions Cold-chain logistics

Procurement Cost and Purity Trade‑Offs: 5‑Nitro Intermediate Pricing vs. Bromo and Cyano Analogs

CAS 151273‑41‑5 is available from multiple vendors at purities of 95‑97%, with pricing for 1 g ranging from approximately €495 (CymitQuimica) to ¥1,507 (Chemsrc, approx. US$ 208) . Its 6‑nitro regioisomer (CAS 1342806‑94‑3, purity 97‑98%) carries a significantly higher price of ¥2,411 per gram (approx. US$ 333), representing a ~60% premium over the 5‑nitro isomer from the same vendor . The 5‑bromo analog (CAS 886361‑90‑6, purity 95‑98%) and 5‑cyano analog (CAS 345235‑76‑9, purity 98%) exhibit different pricing structures that reflect their divergent synthetic accessibility [1]. Sigma‑Aldrich supplies CAS 151273‑41‑5 as an AldrichCPR (Custom Product Request) without analytical certification, requiring end‑user identity confirmation before use in regulated environments .

Procurement economics Purity grade comparison Vendor availability

Optimal Procurement and Application Scenarios for tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate


Serotonin Receptor Ligand Discovery and 5-HT1B/1D Agonist/Antagonist SAR Programs

CAS 151273‑41‑5 is the preferred starting intermediate for constructing tetrahydropyridine‑indole scaffolds targeting the 5‑HT1D receptor, where the 5‑nitro group has been validated to confer an IC50 of 870 nM in bovine caudate binding assays . Its Boc protection allows chemists to selectively modify the indole NH or reduce the nitro group without protecting‑group interference, enabling rapid assembly of focused compound libraries for CNS drug discovery [1].

RORγ Inverse Agonist and IL‑17 Modulator Synthesis for Autoimmune Disease Research

Patent literature explicitly identifies CAS 151273‑41‑5 within the Markush structures of RORC2 (RORγ) inhibitors developed for suppressing IL‑17 production . Research groups investigating Th17‑mediated autoimmune conditions (psoriasis, multiple sclerosis, rheumatoid arthritis) should select this compound as the validated key intermediate for constructing the indole‑tetrahydropyridine core found in multiple clinical‑stage RORγ inverse agonists [1].

Multi‑Step Divergent Synthesis Requiring Orthogonal Nitrogen Protection

When a synthetic route demands selective functionalization of the indole 5‑position (via nitro reduction) while preserving the tetrahydropyridine nitrogen for late‑stage diversification, CAS 151273‑41‑5 is the only intermediate among its close analogs that provides this orthogonal protection inherently . The Boc group withstands hydrogenation, nucleophilic substitution, and mild basic conditions, allowing chemists to perform up to 3‑4 synthetic transformations before tetrahydropyridine‑NH liberation with TFA or HCl [1].

Scalable Synthesis of 5‑Aminoindole‑Piperidine Pharmacophores for Kinase Inhibitor Programs

For research programs targeting JAK2 or other kinases where 5‑aminoindole motifs appear in lead compounds, CAS 151273‑41‑5 offers a direct two‑step sequence: (i) catalytic hydrogenation of the nitro group to amine and (ii) concomitant or sequential reduction of the tetrahydropyridine double bond to piperidine . This convergent approach is reported to yield the 5‑amino‑3‑piperidinylindole scaffold in high overall efficiency, avoiding the multi‑step sequences required when starting from the 5‑bromo or 5‑cyano analogs [1].

Quote Request

Request a Quote for tert-Butyl 4-(5-nitro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.